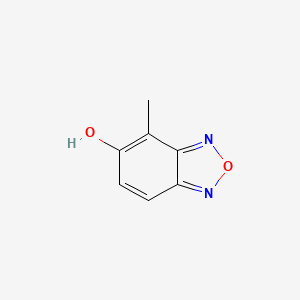
4-Methyl-2,1,3-benzoxadiazol-5-ol
Número de catálogo B8430603
Peso molecular: 150.13 g/mol
Clave InChI: OOJMLIWXSQPRRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US09206199B2
Procedure details


To a solution of 5-methoxy-4-methyl-2,1,3-benzoxadiazole (3.00 g, 18.2 mmol) in 120 mL of DCE was added 17.6 mL of BBr3 at one portion and the mixture was stirred at reflux for 12 hours under Ar, then the solvent was removed under reduced pressure and the residue was purified by silica gel column to give 4-methyl-2,1,3-benzoxadiazol-5-ol.



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[CH:10][C:6]2=[N:7][O:8][N:9]=[C:5]2[C:4]=1[CH3:12].B(Br)(Br)Br>ClCCCl>[CH3:12][C:4]1[C:5]2[C:6](=[N:7][O:8][N:9]=2)[CH:10]=[CH:11][C:3]=1[OH:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=2C(=NON2)C=C1)C
|
|
Name
|
|
|
Quantity
|
17.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 12 hours under Ar
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC2=NON=C21)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
